2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-nitro-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-6-9(16(18)19)3-4-10(11)12(17)15-8-2-1-5-14-7-8/h1-7H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWOTQGVFFLLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Pathways Involving the 2 Chloro 4 Nitro N 3 Pyridinyl Benzamide Scaffold
Mechanistic Investigations of N-Chlorobenzamide Annulation Reactions
While direct mechanistic studies on 2-chloro-4-nitro-N-(3-pyridinyl)benzamide are not extensively documented, a wealth of information from studies on analogous N-chlorobenzamides, particularly in the context of cobalt-catalyzed C-H activation and annulation reactions, provides a robust framework for understanding its potential reactivity. These reactions are of significant interest in organic synthesis for the construction of complex heterocyclic structures.
The [4+2]-annulation of N-chlorobenzamides is a powerful method for synthesizing isoquinolone derivatives. In these reactions, the N-chlorobenzamide acts as a key building block, participating in a cyclization process with various coupling partners like alkenes or alkynes. The generally accepted mechanism, particularly for cobalt-catalyzed transformations, involves several key steps. The reaction is often initiated by the coordination of the amide to the metal center, followed by a chelation-assisted C-H activation at the ortho position of the benzamide (B126) ring. This step forms a five-membered cobaltacycle intermediate, a crucial species in the catalytic cycle.
Subsequently, the coupling partner, for instance, an alkene, coordinates to the cobalt center and inserts into the Co-C bond of the cobaltacycle. This migratory insertion step leads to the formation of a seven-membered metallacycle. The reaction cascade then proceeds through a series of steps involving the N-Cl bond, which acts as an internal oxidant. This can involve oxidative addition of the N-Cl bond to the metal center, followed by reductive elimination to form the final annulated product and regenerate the active catalyst. The specific intermediates and their stability can be influenced by the nature of the substituents on the benzamide ring and the coupling partner.
A key feature of annulation reactions involving N-chlorobenzamides is the dual role of the amide functionality. The amide group serves as a directing group, guiding the metal catalyst to a specific C-H bond for activation. researchgate.net This chelation-assisted C-H activation significantly enhances the selectivity of the reaction, favoring functionalization at the ortho-position of the benzamide ring. researchgate.net The directing ability of the amide is crucial for the formation of the initial metallacycle intermediate.
Kinetic studies and isotopic labeling experiments are invaluable tools for elucidating the mechanisms of C-H activation reactions. baranlab.orgpkusz.edu.cn For many transition metal-catalyzed C-H functionalization reactions, a primary kinetic isotope effect (KIE) is observed when a C-H bond is replaced with a C-D bond. pkusz.edu.cn A significant KIE (kH/kD > 1) suggests that the C-H bond cleavage is the rate-determining step of the reaction. baranlab.org In the context of N-chlorobenzamide annulations, deuterium (B1214612) labeling studies have been employed to confirm that the ortho C-H activation is indeed a crucial and often rate-limiting step. nih.govlibretexts.org These experiments provide strong evidence for the proposed mechanism involving a metallacycle intermediate formed via C-H activation. The magnitude of the KIE can also offer insights into the transition state geometry of the C-H cleavage step.
Nucleophilic Aromatic Substitution Reactions on Halogenated Nitrobenzamides
The benzamide portion of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the chloro group (-Cl), positioned ortho and para to each other. libretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway.
In the first step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (in this case, the chloride ion). This attack is favored because the electron-withdrawing groups can stabilize the resulting negative charge in the intermediate, known as a Meisenheimer complex, through resonance. libretexts.org The nitro group is particularly effective at stabilizing this intermediate. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.
For this compound, the chlorine atom is the most likely leaving group in an SNAr reaction. The rate of this reaction would be significantly enhanced by the presence of the para-nitro group, which can delocalize the negative charge of the Meisenheimer complex. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the chloride, leading to a wide range of functionalized derivatives.
Electrophilic Aromatic Substitution Patterns of the Pyridinyl Moiety
The pyridinyl moiety of this compound is an electron-deficient aromatic ring due to the presence of the electronegative nitrogen atom. As a result, it is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). quora.comquimicaorganica.org When EAS reactions do occur on the pyridine (B92270) ring, they are typically slower and require more forcing conditions.
The directing effect of the nitrogen atom in the pyridine ring and the benzamido substituent must be considered to predict the substitution pattern. The nitrogen atom deactivates the ring, particularly at the ortho (2- and 6-) and para (4-) positions, through its inductive electron-withdrawing effect. The benzamido group, being attached at the 3-position, will also influence the regioselectivity. Generally, electrophilic attack on the 3-pyridinyl ring is favored at the positions meta to the nitrogen atom, which are the 5- and to a lesser extent, the 2- and 6-positions, as attack at these positions avoids placing a positive charge on the electronegative nitrogen in the resonance structures of the sigma complex. quora.comquimicaorganica.org However, the benzamido group at the 3-position is an ortho-, para-director. Therefore, for the 3-pyridinyl moiety in the target compound, electrophilic attack would be directed to the 2-, 4-, and 6-positions by the amide group, but these positions are deactivated by the ring nitrogen. The interplay of these directing effects would likely lead to a mixture of products, with substitution at the 5-position being a probable outcome, as it is the least deactivated position. Common EAS reactions include nitration, halogenation, and sulfonation, though they would require harsh conditions for the pyridinyl ring.
Interactive Data Table: Summary of Reaction Mechanisms
| Section | Reaction Type | Key Mechanistic Features | Role of Compound Scaffold |
| 3.1.1 | [4+2]-Annulation | Cobaltacycle formation, migratory insertion, oxidative addition/reductive elimination. | Benzamide acts as a building block for isoquinolone synthesis. |
| 3.1.2 | C-H Activation | Chelation-assisted ortho-C-H activation, internal oxidation by N-Cl bond. | Amide is a directing group; N-Cl is an internal oxidant. |
| 3.1.3 | Mechanistic Elucidation | Kinetic isotope effect (KIE) studies to identify the rate-determining step. | C-H bond strength influences the rate of C-H activation. |
| 3.1.4 | Cobalt Catalysis | Potential for spin-crossover events influencing reaction pathways. | Electronic properties of the scaffold can affect cobalt's spin state. |
| 3.2 | Nucleophilic Aromatic Substitution | Addition-elimination mechanism via a stabilized Meisenheimer complex. | Chloro and nitro groups activate the benzamide ring for SNAr. |
| 3.3 | Electrophilic Aromatic Substitution | Attack on an electron-deficient ring, directing effects of nitrogen and amide. | Pyridinyl moiety undergoes EAS under forcing conditions, with complex regioselectivity. |
Derivatization Strategies and Site-Specific Functional Group Transformations
The nitro group on the this compound scaffold is a key site for chemical modification, most notably through reduction to an amino group. This transformation opens up a variety of subsequent synthetic pathways, including intramolecular cyclization to form fused heterocyclic systems.
The reduction of the aromatic nitro group to an amine is a well-established transformation in organic synthesis, with a variety of reagents capable of effecting this change. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂), or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).
Following the reduction of the nitro group to form 2-chloro-4-amino-N-(3-pyridinyl)benzamide, the resulting ortho-amino-benzamide derivative can undergo intramolecular cyclization to form a benzimidazole (B57391) ring system. This acid-catalyzed condensation is a common strategy for the synthesis of benzimidazoles. For instance, the condensation of o-phenylenediamines with nicotinic acid under microwave irradiation has been shown to produce 2-(pyridin-3-yl)-1H-benzo[d]imidazole asianpubs.org. This suggests a plausible pathway for the intramolecular cyclization of the reduced form of this compound.
A potential reaction scheme is as follows: first, the reduction of the nitro group to an amine, followed by an acid- or heat-induced intramolecular cyclization, leading to the formation of a substituted benzimidazole. The presence of the chlorine atom may influence the reaction conditions required for cyclization.
Table 1: Examples of Reductive Cyclization Reactions for Benzimidazole Synthesis
| Starting Material | Reagent and Conditions | Product | Reference |
|---|---|---|---|
| o-phenylenediamine and nicotinic acid | DMF, microwave irradiation, 2 min | 2-(pyridin-3-yl)-1,3-benzimidazole | asianpubs.org |
| 2-nitroanilines and aldehydes | ZnO-NP catalyst, ball-milling | 2-substituted benzimidazales | semanticscholar.org |
| 1,2-benzenediamines and aldehydes | Ultrasound, ZnO NPs | 2-benzimidazole derivatives | semanticscholar.org |
Halogen Exchange Reactions on the Chlorobenzamide Framework
The chlorine atom on the benzamide ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group in the para position and the benzamide group in the ortho position. This activation makes halogen exchange reactions a feasible strategy for introducing a variety of functional groups at this position.
The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the chloride ion). The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.
A range of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiolates, allowing for the synthesis of a diverse array of derivatives. For example, the reaction of 2,4-dinitrochlorobenzene with various aromatic bases has been studied, demonstrating the feasibility of such substitutions libretexts.org. The reactivity of chloropyridine isomers in nucleophilic substitution reactions has also been investigated, with 2- and 4-chloropyridines showing greater reactivity than the 3-chloro isomer, which is relevant to understanding the electronic effects on the pyridinyl moiety of the target compound libretexts.org.
Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides
| Aryl Halide | Nucleophile and Conditions | Product | Reference |
|---|---|---|---|
| 2,4-Dinitrochlorobenzene | Aromatic bases in alcohol mixtures | 2,4-Dinitrodiphenylamines | libretexts.org |
| 2-Chloropyridine | Nucleophiles | Substituted Pyridines | libretexts.org |
| 4-Chloropyridine | Nucleophiles | Substituted Pyridines | libretexts.org |
N-Alkylation and N-Acylation Reactions of the Amide Linkage
The amide linkage in this compound presents another site for derivatization through N-alkylation and N-acylation reactions. These reactions can modify the properties of the molecule by introducing new substituents on the amide nitrogen.
N-Acylation: The N-acylation of amides to form imides can be challenging. However, in the case of N-(pyridin-2-ylmethyl)acetamide, the pyridine ring has been shown to act as an internal nucleophilic catalyst, facilitating the reaction with acyl chlorides to produce imides in good yields semanticscholar.org. This suggests that the pyridine nitrogen in this compound could similarly assist in the N-acylation of the adjacent amide nitrogen. The reaction would likely proceed through the formation of a reactive acylpyridinium intermediate.
N-Alkylation: N-alkylation of the amide nitrogen is also a possibility. However, the presence of the pyridine ring introduces a second potential site for alkylation at the pyridine nitrogen, leading to the formation of a pyridinium (B92312) salt. The regioselectivity of N-alkylation on N-pyridinylamides can be influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. Studies on the N-alkylation of the indazole scaffold, a related bicyclic heteroaromatic system, have shown that the regioselectivity is sensitive to both steric and electronic effects of substituents on the ring, as well as the reaction conditions beilstein-journals.orgd-nb.infonih.gov. For N-(3-pyridinyl)benzamide, it is plausible that alkylation could occur at either the amide nitrogen or the pyridine nitrogen, and the outcome may depend on the specific conditions employed.
Table 3: Examples of N-Alkylation and N-Acylation on Related Scaffolds
| Substrate | Reagent and Conditions | Product | Reference |
|---|---|---|---|
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride, DIPEA, CH₂Cl₂ | N-Acetyl-N-(pyridin-2-ylmethyl)benzamide | semanticscholar.org |
| 3-substituted indazoles | Alkyl bromide, NaH, THF | N-1 alkylindazoles (major) | beilstein-journals.orgd-nb.infonih.gov |
| 7-NO₂ or 7-CO₂Me substituted indazoles | Alkyl bromide, NaH, THF | N-2 alkylindazoles (major) | beilstein-journals.orgd-nb.infonih.gov |
Spectroscopic Characterization and Advanced Structural Elucidation of 2 Chloro 4 Nitro N 3 Pyridinyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for each proton in the 2-chloro-4-nitrophenyl and 3-pyridinyl rings of the title compound, are not available in the reviewed literature. A comprehensive assignment of these signals is therefore not possible.
Specific ¹³C NMR chemical shifts for the individual carbon atoms of 2-chloro-4-nitro-N-(3-pyridinyl)benzamide, including the carbonyl carbon and the carbons of both aromatic rings, have not been reported. Elucidation of carbon-proton coupling patterns cannot be performed without this data.
Information regarding the use of advanced 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural analysis of this compound is not available. Consequently, a detailed analysis of the connectivity and conformation of the molecule based on these techniques cannot be provided.
Vibrational Spectroscopy
While general FT-IR absorption regions for functional groups present in the molecule (amide N-H, C=O, aromatic C-H, C=C, C-N, C-Cl, and NO₂) can be predicted based on data from similar compounds, the specific experimental FT-IR spectrum for this compound is not available. nih.gov A detailed table of characteristic absorption bands and their assignments is therefore omitted.
No experimental Raman spectroscopic data for this compound has been found. As such, a detailed assignment of the vibrational modes based on Raman scattering is not possible.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental technique for determining the exact molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₈ClN₃O₃, corresponding to a calculated monoisotopic mass of approximately 277.0254 Da and an average molecular weight of 277.66 g/mol . fluorochem.co.uknih.gov
Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a prominent molecular ion peak (M⁺) corresponding to its exact mass. The subsequent fragmentation is dictated by the compound's structure, particularly the stability of the resulting ions and neutral fragments. A plausible fragmentation pathway for this compound is initiated by the cleavage of the relatively weak amide C-N bond, a common fragmentation route for benzanilide-type molecules. mdpi.com
This primary fragmentation step would yield two major fragment ions: the 2-chloro-4-nitrobenzoyl cation and the 3-aminopyridine (B143674) radical cation. Further fragmentation of the benzoyl cation could involve the loss of a nitro group (NO₂) or carbon monoxide (CO).
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion Structure | Proposed Formula | Calculated m/z | Description |
| [C₁₂H₈ClN₃O₃]⁺ | C₁₂H₈ClN₃O₃ | 277.03 | Molecular Ion (M⁺) |
| [C₇H₃ClNO₃]⁺ | C₇H₃ClNO₃ | 183.98 | 2-Chloro-4-nitrobenzoyl cation |
| [C₅H₅N₂]⁺ | C₅H₅N₂ | 93.05 | 3-Aminopyridine fragment |
| [C₇H₃ClNO]⁺ | C₇H₃ClNO | 154.99 | Loss of NO₂ from benzoyl cation |
| [C₆H₃ClN]⁺ | C₆H₃ClN | 123.99 | Loss of CO from [C₇H₃ClNO]⁺ |
This interactive table outlines the primary ions expected in the mass spectrum, providing a basis for structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum of this compound is characterized by the presence of multiple chromophores, including the 2-chloro-4-nitrophenyl group, the pyridine (B92270) ring, and the amide carbonyl group. These groups and their conjugation give rise to distinct electronic transitions.
The primary electronic transitions observed for this molecule are π → π* and n → π*. uomustansiriyah.edu.iq
π → π Transitions*: These are high-intensity absorptions arising from the extensive conjugated π-electron system encompassing the benzene (B151609) ring, the carbonyl group, and the pyridine ring. The presence of the electron-withdrawing nitro group (NO₂) and the chloro (Cl) substituent acting as auxochromes can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. uomustansiriyah.edu.iq Strong absorptions, known as K-bands, are characteristic of such conjugated systems. uomustansiriyah.edu.iq
n → π Transitions: These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the oxygen atoms of the carbonyl and nitro groups, and the nitrogen of the pyridine ring) into an anti-bonding π orbital. These transitions, often referred to as R-bands, typically appear at longer wavelengths than the most intense π → π* transitions. uomustansiriyah.edu.iq
The benzenoid system itself is expected to show B-bands, which are characteristic of the π → π* transitions within the aromatic ring, often displaying fine vibrational structure. uomustansiriyah.edu.iq
Table 2: Expected Electronic Transitions and Responsible Chromophores
| Transition Type | Chromophore(s) | Expected Wavelength Region | Relative Intensity |
| π → π* (K-band) | Conjugated benzoyl-pyridine system | 220-280 nm | High (ε > 10,000) |
| π → π* (B-band) | 2-Chloro-4-nitrophenyl ring | 250-300 nm | Moderate |
| n → π* (R-band) | C=O, NO₂, Pyridine N | > 300 nm | Low (ε < 1,000) |
This table summarizes the key electronic transitions that contribute to the UV-Vis spectrum of the title compound.
X-ray Crystallography and Solid-State Structural Determination
While the specific crystal structure for this compound is not available in the provided search results, a detailed analysis can be inferred from crystallographic data of closely related benzanilide (B160483) structures. nih.govnih.govresearchgate.net These studies provide a robust framework for predicting the solid-state conformation, molecular geometry, and intermolecular interactions of the title compound.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking Interactions)
The crystal packing is anticipated to be governed by a combination of strong and weak non-covalent interactions, which are crucial in stabilizing the three-dimensional lattice.
π-π Stacking Interactions : The planar aromatic rings (chloronitrobenzene and pyridine) are expected to engage in π-π stacking interactions, which play a vital role in the assembly of aromatic molecules. nih.govrsc.orgmdpi.com These interactions involve the overlap of π-orbitals between parallel or offset rings of neighboring molecules.
Other Interactions : Halogen bonds (e.g., C-Cl···O or C-Cl···N) and other short contacts may also be present, further stabilizing the crystal structure. researchgate.net
Table 3: Predicted Intermolecular Interactions in the Crystalline State
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | N-H (amide) | O=C (amide) | Formation of primary structural motifs (chains/dimers) |
| Hydrogen Bond | C-H (aromatic) | O (nitro), N (pyridine) | Linking primary motifs into layers or 3D networks |
| π-π Stacking | Phenyl Ring | Pyridine/Phenyl Ring | Stabilizing layered arrangements of molecules |
This interactive table highlights the key intermolecular forces predicted to direct the self-assembly of the molecule in the solid state.
Precise Determination of Bond Lengths, Bond Angles, and Torsional/Dihedral Angles
Based on data from analogous structures, the geometric parameters of this compound can be reliably predicted. nih.govnih.gov The amide linkage is expected to be relatively planar. The bond lengths and angles within the aromatic rings will largely conform to standard values, with minor deviations caused by the substituents.
A critical parameter is the dihedral angle between the planes of the 2-chloro-4-nitrophenyl ring and the pyridinyl ring. In related benzanilides, this angle is typically large, indicating a significantly twisted conformation. For instance, in N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is 70.74°. nih.govresearchgate.net This twist arises from steric hindrance between the rings and the amide linkage.
Table 4: Representative Bond Lengths and Angles Based on Analogous Structures
| Parameter | Atoms Involved | Expected Value | Reference |
| Bond Length | C=O (carbonyl) | ~1.23 Å | nih.gov |
| Bond Length | C-N (amide) | ~1.34 Å | nih.gov |
| Bond Length | C-Cl | ~1.74 Å | nih.gov |
| Bond Angle | O-C-N (amide) | ~122° | nih.gov |
| Dihedral Angle | Phenyl Ring vs. Pyridinyl Ring | 40-80° | nih.govresearchgate.net |
This table provides expected values for key geometric parameters, derived from published data on similar molecular structures.
Conformational Analysis of the this compound Molecule in the Crystalline State
The presence of the ortho-chloro substituent on the benzoyl ring likely induces significant steric strain, forcing the plane of the amide group to twist out of the plane of the benzene ring. Similarly, steric interactions between the amide hydrogen and the pyridine ring will contribute to a large dihedral angle between the two aromatic systems. nih.govresearchgate.netresearchgate.net While intramolecular hydrogen bonds can sometimes enforce planarity, in this structure, the key interactions are expected to be intermolecular, allowing the molecule to adopt a sterically more favorable, twisted shape. This twisted conformation is a common feature in related benzanilide structures. nih.govnih.gov
Computational and Theoretical Investigations of this compound
Following a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the quantum chemical calculations, electronic structure analysis, or spectroscopic data simulations for the compound This compound were found.
The requested analysis, including Density Functional Theory (DFT) applications, geometry optimization, HOMO-LUMO characterization, and electrostatic potential surface analysis, appears to be absent from published research databases. While computational studies exist for structurally similar molecules and various benzamide (B126) derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related compounds.
Therefore, the detailed sections and subsections outlined in the request cannot be populated with the scientifically accurate and specific research findings required.
Computational and Theoretical Investigations of 2 Chloro 4 Nitro N 3 Pyridinyl Benzamide
Electronic Structure Analysis
Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Theoretical calculations based on Density Functional Theory (DFT) are pivotal in understanding the chemical reactivity of a molecule. For 2-chloro-4-nitro-N-(3-pyridinyl)benzamide, these calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis.
From these frontier molecular orbital energies, a suite of global reactivity descriptors can be derived to predict the molecule's behavior in chemical reactions. These descriptors provide insight into the molecule's stability and reactivity.
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO, it signifies the energy released when an electron is added.
Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Determined by (I - A) / 2, it indicates the resistance to change in electron distribution. A higher value suggests greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (1 / η).
Electrophilicity Index (ω): Calculated as χ² / (2η), this descriptor quantifies the ability of the molecule to accept electrons.
Below is a conceptual table illustrating the kind of data that would be generated from such a study. The values are for illustrative purposes only and are not based on actual calculations for the specific compound.
| Parameter | Formula | Typical Calculated Value (eV) - Illustrative |
|---|---|---|
| EHOMO | - | -7.5 |
| ELUMO | - | -2.5 |
| Ionization Potential (I) | -EHOMO | 7.5 |
| Electron Affinity (A) | -ELUMO | 2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |
| Electronegativity (χ) | (I + A) / 2 | 5.0 |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 |
| Electrophilicity Index (ω) | χ² / (2η) | 5.0 |
Molecular Modeling and Dynamics Simulations
Conformational Dynamics and Intramolecular Stability
The three-dimensional structure and flexibility of this compound are key to its function and interactions. Molecular dynamics (MD) simulations provide a computational microscope to observe the molecule's movement over time. By simulating the molecule in a virtual environment (often mimicking a solvent like water), researchers can understand its conformational landscape.
These simulations would reveal the rotational freedom around the amide bond and the bonds connecting the phenyl and pyridinyl rings. The analysis would identify the most stable, low-energy conformations of the molecule. Intramolecular hydrogen bonds and other non-covalent interactions that contribute to the stability of these conformations would also be identified. Understanding the dynamic behavior and the preferred shapes of the molecule is crucial for predicting how it will interact with biological targets.
Molecular Recognition Principles through Computational Docking and Interaction Energy Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to understand how it might bind to a specific protein target.
The process involves placing the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The analysis of the best-scoring poses reveals key molecular recognition principles, such as:
Hydrogen Bonds: Interactions between the amide group, nitro group, or pyridinyl nitrogen and amino acid residues of the protein.
Hydrophobic Interactions: Interactions involving the aromatic rings.
Electrostatic Interactions: Attractions or repulsions between charged or polar groups.
A hypothetical data table from a docking study is presented below for illustrative purposes.
| Protein Target | Binding Affinity (kcal/mol) - Illustrative | Key Interacting Residues (Illustrative) | Type of Interaction (Illustrative) |
|---|---|---|---|
| Protein Kinase X | -8.5 | ASP 145 | Hydrogen Bond with Amide N-H |
| LEU 83 | Hydrophobic Interaction with Phenyl Ring | ||
| LYS 67 | Hydrogen Bond with Pyridinyl Nitrogen |
Correlation of Computed Spectroscopic Parameters with Experimental Data
Computational chemistry can predict various spectroscopic properties of a molecule. These theoretical predictions can then be compared with experimental data to validate the computational model and gain a deeper understanding of the molecule's structure and electronic properties. DFT methods are commonly used for these calculations.
Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. By comparing the calculated spectrum with the experimental FT-IR and Raman spectra, each vibrational mode can be assigned to a specific motion of the atoms (e.g., C=O stretch, N-H bend, NO₂ stretch). This correlation helps to confirm the molecular structure.
NMR Spectroscopy (¹H and ¹³C): The chemical shifts of hydrogen and carbon atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Comparing these calculated shifts with experimental NMR data aids in the assignment of signals and confirms the electronic environment of the atoms in the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV-visible light. The calculated maximum absorption wavelength (λmax) can be compared with the experimental spectrum to understand the electronic structure and chromophores within the molecule.
Although experimental spectroscopic data for this compound may exist, detailed studies correlating this data with theoretical calculations are not prevalent in the reviewed literature.
The table below illustrates how such a correlation would be presented.
| Spectroscopic Technique | Parameter | Experimental Value (Illustrative) | Computed Value (Illustrative) |
|---|---|---|---|
| FT-IR (cm⁻¹) | C=O Stretch | 1670 | 1685 |
| N-H Bend | 1590 | 1600 | |
| Asymmetric NO₂ Stretch | 1530 | 1545 | |
| ¹H NMR (ppm) | Amide N-H | 8.5 | 8.6 |
| Pyridinyl H-2 | 8.9 | 9.0 | |
| UV-Vis (nm) | λmax | 280 | 275 |
Theoretical Studies on Non-Linear Optical (NLO) Properties and First Hyperpolarizability
Molecules with large differences in electron density, often due to the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit significant non-linear optical (NLO) properties. These materials have potential applications in technologies like optical switching and frequency conversion.
The NLO properties of this compound can be investigated theoretically using quantum chemical calculations. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The first hyperpolarizability is a measure of the second-order NLO response of the molecule.
These calculations are typically performed using DFT with a suitable functional and basis set. The presence of the electron-withdrawing nitro group and chloro group, along with the π-systems of the phenyl and pyridinyl rings, suggests that this molecule could possess NLO properties. Theoretical studies would quantify these properties and provide insights into the structure-property relationships that govern the NLO response. However, specific computational studies on the NLO properties of this compound have not been identified in the surveyed scientific literature.
An example of how NLO data would be presented is shown in the table below.
| Parameter | Computed Value (Illustrative) | Units |
|---|---|---|
| Dipole Moment (μ) | 5.0 | Debye |
| Linear Polarizability (α) | 25.0 | 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 15.0 | 10⁻³⁰ esu |
Advanced Research Topics and Future Directions in the Chemistry of 2 Chloro 4 Nitro N 3 Pyridinyl Benzamide
Development of Novel Catalytic Systems for Selective Synthesis and Transformation
Currently, there is a lack of published research specifically detailing the development of novel catalytic systems for the selective synthesis and transformation of 2-chloro-4-nitro-N-(3-pyridinyl)benzamide. The synthesis of related N-pyridinyl benzamides has been achieved using heterogeneous catalysts such as bimetallic metal-organic frameworks (MOFs). mdpi.com For instance, the Fe2Ni-BDC catalyst has been effective in the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine (B139424) to produce N-(pyridin-2-yl)-benzamide. mdpi.com
Future research could explore the adaptability of such catalytic systems for the synthesis of this compound. The objective would be to develop catalysts that offer high selectivity, yield, and recyclability under mild reaction conditions. Investigations could focus on:
Transition Metal Catalysis: Screening of palladium, copper, or nickel-based catalysts for efficient cross-coupling reactions between a derivative of 2-chloro-4-nitrobenzoic acid and 3-aminopyridine (B143674).
Organocatalysis: The use of non-metallic catalysts to promote the amidation, which could offer advantages in terms of cost and toxicity.
Biocatalysis: The application of enzymes to catalyze the formation of the amide bond, potentially offering high chemo- and regioselectivity.
The development of such catalytic systems would be a significant advancement, enabling more efficient and sustainable synthetic routes to this compound and its derivatives.
Exploration of Unexplored Reaction Pathways and Mechanistic Elucidation of Complex Intermediates
Detailed studies on the unexplored reaction pathways and the mechanistic elucidation of complex intermediates involving this compound are not currently available in the scientific literature. The reactivity of the molecule is dictated by its functional groups: the chloro and nitro substituents on the benzoyl ring, the amide linkage, and the pyridine (B92270) moiety.
Future research in this area could focus on:
Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the chloride or nitro group with various nucleophiles to generate a library of new derivatives. The kinetics and thermodynamics of these reactions would provide insight into the reactivity of the aromatic ring.
Reduction of the Nitro Group: Exploring selective reduction of the nitro group to an amino group, which would yield a versatile intermediate for further functionalization.
Transformations of the Pyridine Ring: Investigating reactions such as N-oxidation or quaternization of the pyridine nitrogen to modulate the electronic properties and biological activity of the molecule.
Mechanistic studies, employing techniques like kinetic analysis and computational modeling, would be crucial to understand the formation and stability of any transient intermediates in these unexplored reaction pathways.
Rational Design Principles for Modulating Reactivity and Stereoselectivity
There is no specific research published on the rational design principles for modulating the reactivity and stereoselectivity of this compound.
Future work in this domain would involve a systematic study of how modifications to the molecular structure influence its chemical behavior. Key areas for investigation would include:
Electronic Effects: Introducing electron-donating or electron-withdrawing groups at various positions on both the benzoyl and pyridinyl rings to tune the reactivity of the amide bond and the aromatic systems.
Steric Hindrance: Incorporating bulky substituents near the reactive centers to control the regioselectivity of reactions.
Stereoselective Synthesis: For derivatives with chiral centers, developing synthetic methods that allow for the selective formation of one stereoisomer over another. This would be particularly relevant if the compound or its derivatives are investigated for biological applications where stereochemistry is critical.
Computational chemistry could play a pivotal role in rationally designing new derivatives with desired reactivity and selectivity, guiding synthetic efforts and minimizing trial-and-error experimentation.
Application of Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Reaction Optimization of this Scaffold
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing synthetic chemistry by enabling the prediction of viable synthetic routes and the optimization of reaction conditions. engineering.org.cnchemrxiv.org While no specific studies have been published on the application of these technologies to the this compound scaffold, the general principles are highly applicable.
Synthetic Route Prediction:
| AI Retrosynthesis Model Type | Description | Potential Application to this compound |
| Template-Based | Utilizes a predefined set of reaction rules or templates extracted from reaction databases. | Could identify known amide bond formation reactions applicable to the target molecule. |
| Template-Free | Learns the underlying patterns of chemical reactivity without explicit reaction templates, often using sequence-to-sequence or graph-based models. | May propose novel or less intuitive disconnections, potentially leading to more efficient synthetic routes. |
| Semi-Template-Based | Combines elements of both template-based and template-free approaches to balance accuracy and novelty. | Could provide a robust prediction by leveraging both known reaction knowledge and learned chemical intuition. |
Reaction Optimization:
Machine learning algorithms can also be employed to optimize reaction conditions, such as temperature, solvent, catalyst, and reactant ratios, to maximize yield and minimize byproducts. escholarship.org By analyzing experimental data, these models can identify complex relationships between reaction parameters and outcomes that may not be apparent to human researchers. nih.gov For the synthesis of this compound, an ML model could be trained on a dataset of experimental results to predict the optimal conditions for the amidation reaction.
The integration of AI and machine learning into the research of this scaffold has the potential to accelerate the discovery of new synthetic routes and improve the efficiency of existing ones.
Integration of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
There is no published research on the use of advanced spectroscopic techniques for the in-situ monitoring of the synthesis and transformations of this compound.
Future research could greatly benefit from the application of Process Analytical Technology (PAT), which involves the use of real-time analytical techniques to monitor and control chemical reactions. Advanced spectroscopic methods that could be integrated for in-situ monitoring include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR could be used to continuously monitor the concentration of reactants, intermediates, and products, providing detailed kinetic information.
Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to changes in vibrational modes and can be used to track the formation of the amide bond and other functional group transformations.
Mass Spectrometry (MS): Real-time MS analysis of the reaction mixture could help in the identification of transient intermediates and byproducts.
The data obtained from these in-situ monitoring techniques would provide a deeper understanding of the reaction mechanisms and kinetics, enabling better control over the reaction process and facilitating optimization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-4-nitro-N-(3-pyridinyl)benzamide, and how can reaction conditions be optimized?
- The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
- Chlorination : Introducing the chloro group at the 2-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions.
- Nitration : Controlled nitration at the 4-position using HNO₃/H₂SO₄ at low temperatures to avoid over-nitration.
- Coupling : Reacting the intermediate with 3-aminopyridine via amide bond formation, often employing coupling agents like EDC/HOBt or DCC in DMF .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons near nitro and chloro groups show distinct deshielding; pyridinyl protons appear as multiplet signals) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
Q. How do solubility and stability impact experimental design?
- Solubility : Limited solubility in aqueous buffers; use polar aprotic solvents (DMSO, DMF) for biological assays. Pre-saturate solutions via sonication .
- Stability : Nitro groups may degrade under prolonged UV light or basic conditions. Store in amber vials at –20°C under inert gas .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Apply TWIN commands for twinned crystals.
- Refine anisotropic displacement parameters for nitro and pyridinyl groups to model thermal motion .
Q. How can computational modeling predict bioactivity or reactivity?
- DFT Calculations : Compare electronic effects of 3-pyridinyl vs. 4-pyridinyl substituents. The 3-pyridinyl group in this compound shows weaker π-π stacking with aromatic residues (e.g., in enzyme active sites) compared to 4-pyridinyl analogues, as shown by interaction energy differences (~22 kJ/mol) .
- Docking Studies : Use AutoDock Vina to simulate binding to inflammatory targets (e.g., COX-2). Parameterize nitro groups as hydrogen-bond acceptors .
Q. How do substituent positions (e.g., chloro, nitro, pyridinyl) influence biological activity?
- Nitro Group : Enhances electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme inhibition.
- 3-Pyridinyl vs. 4-Pyridinyl : 3-Pyridinyl derivatives show reduced steric hindrance in planar binding pockets, but lower metabolic stability due to increased CYP450 interactions .
- Chloro Substituent : Improves lipophilicity (logP ~2.5), enhancing membrane permeability .
Q. How should researchers address contradictions in synthetic yields or analytical data?
- Case Example : Discrepancies in reported yields (51% vs. 70%) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
